molecular formula C6H12O B1280170 2,3-Dimethylbut-3-en-1-ol CAS No. 1708-93-6

2,3-Dimethylbut-3-en-1-ol

Cat. No. B1280170
CAS RN: 1708-93-6
M. Wt: 100.16 g/mol
InChI Key: OSUIFWPTEFZCMB-UHFFFAOYSA-N
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Description

2,3-Dimethylbut-3-en-1-ol is a chemical compound that is related to various research areas, including organic synthesis and reaction mechanisms. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this molecule.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one involves silyl-cupration of trimethylsilylacetylene followed by acetylation . This process indicates that silyl groups can be introduced and later removed selectively, which could be relevant for the synthesis of this compound by modifying the functional groups accordingly.

Molecular Structure Analysis

Although the papers do not directly discuss the molecular structure of this compound, they do provide information on related compounds. For example, the molecular structure and computational studies on a complex molecule with a dimethylcyclobutyl group were characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The decomposition of 2,3-dimethylbutane in the presence of oxygen leads to various products, including 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene . This suggests that this compound could potentially undergo similar oxidative decomposition reactions under certain conditions. Additionally, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide produces 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene , indicating that halide catalysis could be a relevant reaction pathway for this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the photoaddition of 2,3-dimethylbut-2-ene to benzene is promoted by a proton donor , which could suggest that this compound may also participate in similar photochemical reactions. The effects of substituents on reaction rates, as discussed in the decomposition of 2,3-dimethylbutan-2-ol , could provide insights into the reactivity of this compound under different conditions.

Scientific Research Applications

1. Catalysis and Reaction Kinetics

Research has explored the use of 2,3-dimethylbut-3-en-1-ol in various catalytic processes and reaction kinetics. Johnson and Stimson (1968) described the gas-phase decomposition of 2,3-dimethylbutan-2-ol into 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide (Johnson & Stimson, 1968). Similarly, Handa et al. (1999) investigated the isomerization of 2,3-dimethylbut-1-ene over solid base catalysts (Handa et al., 1999).

2. Isomerization and Exchange Reactions

Kemball et al. (1972) studied exchange reactions of 3,3-dimethylbut-1-ene with deuterium oxide, leading to the formation of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, highlighting the role of this compound in understanding the properties of oxide catalysts for reactions of olefins (Kemball et al., 1972).

3. Thermal Decomposition Studies

Flowers et al. (1970) and Shiroudi & Zahedi (2016) both conducted studies on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 2,3-dimethylbut-3-en-2-ol, providing insights into the reaction mechanisms and kinetic rate constants (Flowers et al., 1970); (Shiroudi & Zahedi, 2016).

4. Spectroscopic Analysis and Catalytic Reactions

Li et al. (2003) utilized spectroscopic data in the study of homogeneous catalytic hydroformylation reactions involving 3,3-dimethylbut-1-ene, providing insights into the spectral characteristics and reaction pathways involving compounds like this compound (Li et al., 2003).

Safety and Hazards

This compound is classified under the GHS02 and GHS07 hazard pictograms . It has hazard statements H226, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,3-dimethylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIFWPTEFZCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504096
Record name 2,3-Dimethylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1708-93-6
Record name 2,3-Dimethylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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